molecular formula C10H12O2 B085829 2-Benzyl-1,3-dioxolane CAS No. 101-49-5

2-Benzyl-1,3-dioxolane

Cat. No. B085829
CAS RN: 101-49-5
M. Wt: 164.2 g/mol
InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Benzyl-1,3-dioxolane and its derivatives are synthesized through various routes, emphasizing the control over stereochemistry. One notable method involves the synthesis from dimethyl-L-tartrate and benzophenone, showcasing the compound's conformational preferences influenced by OH⋯Ph interactions (Irurre et al., 1992). Another approach for synthesizing dioxolane nucleosides, potent antiviral and anticancer agents, highlights the challenges in controlling the stereochemistry of the dioxolane ring (Janes et al., 1999).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been a subject of study, revealing preferred conformations and intramolecular interactions. Structural studies using X-ray and IR spectroscopy have provided insight into these conformations and their effects on the compound's properties (Irurre et al., 1992).

Chemical Reactions and Properties

The reactivity of this compound includes its participation in various chemical reactions, such as bromination, dichlorocarbene addition, and epoxidation, demonstrating the compound's versatility (Kerimov, 2001). These reactions expand the utility of this compound in synthetic chemistry, offering pathways to a wide range of functionalized molecules.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. The synthesis and characterization of these compounds provide valuable information on their physical behavior, which is essential for their application in various fields (Coskun et al., 1998).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been extensively studied. These properties are critical for the compound's application in organic synthesis and material science. Investigations into the polymerization of dioxolane derivatives shed light on the mechanisms and outcomes of these processes, contributing to the development of new materials (Jang & Gong, 1999).

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • Coskun et al. (1998) studied the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] prepared from glycidyl methacrylate and benzaldehyde. The research explored its polymerization, spectroscopic characterization, and thermal degradation, identifying various volatile degradation products and proposing a degradation mechanism (Coskun et al., 1998).
  • Chemical Rearrangements and Redox Reactions :

    • Krohn et al. (1999) described the acid-catalyzed rearrangement of 2-(4-Hydroxyalkyl)-1,3-dioxolanes to 2-hydroxyethyl alkanoic esters by a 1,5-hydride shift, an unprecedented intramolecular redox reaction. The mechanism and stereochemistry of this rearrangement were explored through deuterium labeling experiments (Krohn et al., 1999).
  • Synthesis of C-nucleoside Analogues :

    • Mellor et al. (1998) researched the synthesis of chiral 2-formyl and 2-(1-oxoalkyl)-1,3-dioxolanes, leading to αβ-unsaturated esters and C-nucleoside analogues. The study emphasized the importance of controlling stereochemistry in synthesizing such compounds (Mellor et al., 1998).
  • Synthesis of Tetronic Acids and Pulvinones :

    • Ramage et al. (1984) investigated the use of 1,3-dioxolan-4-ones as intermediates in synthesizing tetronic acids and pulvinones. The study highlights the versatility of dioxolanes as intermediates in organic synthesis (Ramage et al., 1984).
  • Cyclooxygenase-2 (COX-2) Selective Inhibitors :

    • Khanapure et al. (2003) synthesized and evaluated a novel series of benzo-1,3-dioxolane metharyl derivatives for COX-2 and COX-1 inhibition. The research provided insights into the structure-activity relationships for COX-2 inhibition and highlighted the potential therapeutic applications of these compounds (Khanapure et al., 2003).

Safety and Hazards

2-Benzyl-1,3-dioxolane is moderately toxic by ingestion and skin contact . When heated to decomposition, it emits acrid smoke and irritating fumes .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of phenylacetaldehyde , which suggests that it may interact with biological targets in a similar manner.

Mode of Action

It’s presumed that this compound could be hydrolyzed to form phenylacetaldehyde and ethylene glycol , indicating a potential interaction with enzymes or proteins that can catalyze this reaction.

Biochemical Pathways

Given its potential to be hydrolyzed into phenylacetaldehyde and ethylene glycol , it might be involved in metabolic pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (115-120 °c/12 mmhg) and density (11 g/mL at 25 °C) suggest that it could have significant bioavailability .

Result of Action

It’s known to emit acrid smoke and irritating fumes when heated to decomposition , suggesting that it could potentially cause cellular damage under certain conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-1,3-dioxolane. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and skin or eye contact . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .

properties

IUPAC Name

2-benzyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZACLYPEFCREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059230
Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101-49-5
Record name 2-Benzyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 2-Benzyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 2-benzyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-benzyl-1,3-dioxolane described in the research?

A1: The research highlights a novel, efficient, and regioselective method for synthesizing this compound. This method utilizes a palladium-tetra-phosphine catalyst in a Heck reaction with ethylene glycol vinyl ether, followed by ketalization [, ]. The reaction demonstrates high selectivity towards the β-arylation product, even with sterically hindered aryl bromides []. This method offers an advantage over traditional methods, potentially leading to more efficient production of this valuable compound.

Q2: What are the advantages of using the described palladium-tetra-phosphine catalyst in the synthesis?

A2: The palladium-tetra-phosphine catalyst, specifically [PdCl(C3H5)]2/cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphanyl)methyl]cyclopentane, offers several advantages []:

    Q3: Are there any applications of the synthesized this compound mentioned in the research?

    A3: While the research primarily focuses on the synthesis of this compound, one study demonstrates its application in a catalytic reaction []. The synthesized compound serves as a precursor for the preparation of a magnetic iron-carbon composite (Fe/C) material from avocado seeds. This Fe/C material exhibits catalytic activity in the hydroalkoxylation of phenylacetylene with ethylene glycol, yielding this compound as the product.

    1. Direct synthesis of protected arylacetaldehydes by palladium-tetra-phosphine-catalyzed arylation of ethyleneglycol vinylether.
    2. Hydrothermal Synthesis of Biomass-Derived Magnetic Carbon Composites for Adsorption and Catalysis.

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